molecular formula C9H6INO3 B13012230 5-Iodo-2-oxoindoline-7-carboxylic acid

5-Iodo-2-oxoindoline-7-carboxylic acid

Cat. No.: B13012230
M. Wt: 303.05 g/mol
InChI Key: HPYWRTZIZQNEJS-UHFFFAOYSA-N
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Description

5-Iodo-2-oxoindoline-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 5-Iodo-2-oxoindoline-7-carboxylic acid typically involves the iodination of 2-oxoindoline-7-carboxylic acid. One common method is the reaction of 2-oxoindoline-7-carboxylic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions .

Chemical Reactions Analysis

5-Iodo-2-oxoindoline-7-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Iodo-2-oxoindoline-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Iodo-2-oxoindoline-7-carboxylic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation pathways .

Comparison with Similar Compounds

5-Iodo-2-oxoindoline-7-carboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H6INO3

Molecular Weight

303.05 g/mol

IUPAC Name

5-iodo-2-oxo-1,3-dihydroindole-7-carboxylic acid

InChI

InChI=1S/C9H6INO3/c10-5-1-4-2-7(12)11-8(4)6(3-5)9(13)14/h1,3H,2H2,(H,11,12)(H,13,14)

InChI Key

HPYWRTZIZQNEJS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)I)C(=O)O)NC1=O

Origin of Product

United States

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